Pyrazole-1-carbonyl isocyanate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112423-48-0 |
|---|---|
Molecular Formula |
C5H3N3O2 |
Molecular Weight |
137.1 g/mol |
IUPAC Name |
pyrazole-1-carbonyl isocyanate |
InChI |
InChI=1S/C5H3N3O2/c9-4-6-5(10)8-3-1-2-7-8/h1-3H |
InChI Key |
FDGWMQLFXILENY-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C(=O)N=C=O |
Canonical SMILES |
C1=CN(N=C1)C(=O)N=C=O |
Synonyms |
1H-Pyrazole-1-carbonylisocyanate(9CI) |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of Pyrazole 1 Carbonyl Isocyanate and Analogous Structures
Fundamental Reactivity of the Isocyanate Functional Group
The isocyanate group (–N=C=O) is a highly electrophilic functional group, a characteristic that dictates its broad reactivity. This reactivity stems from the electron-deficient nature of the central carbon atom, which is bonded to two electronegative atoms, nitrogen and oxygen. This makes it a prime target for attack by a wide range of nucleophiles. The versatility of the isocyanate group has made it a crucial component in the synthesis of numerous valuable compounds, including polymers, pharmaceuticals, and agrochemicals. beilstein-journals.org
The cornerstone of isocyanate chemistry is its susceptibility to nucleophilic addition reactions. researchgate.net The reaction mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the isocyanate. This leads to the formation of a variety of adducts, with the specific product depending on the nature of the attacking nucleophile. Compounds containing active hydrogen atoms, such as alcohols, amines, and thiols, are common reactants. researchgate.netusm.edu
The reaction of isocyanates with alcohols and amines are fundamental processes in polymer chemistry, particularly in the production of polyurethanes. beilstein-journals.org
When an isocyanate reacts with an alcohol, the nucleophilic oxygen of the hydroxyl group attacks the carbonyl carbon of the isocyanate. This addition reaction results in the formation of a carbamate (B1207046), commonly known as a urethane (B1682113) linkage. researchgate.netresearchgate.netkuleuven.be This reaction is the basis for the synthesis of polyurethanes, where polyols (molecules with multiple alcohol groups) react with di- or polyisocyanates. researchgate.netmdpi.com The reaction can be catalyzed, often by organotin compounds or tertiary amines, to accelerate the formation of the urethane bond. researchgate.net
Similarly, isocyanates readily react with primary and secondary amines to form urea (B33335) derivatives. nih.gov The nitrogen atom of the amine acts as the nucleophile, adding to the isocyanate's carbonyl carbon. rsc.org This reaction is generally faster and more exothermic than the reaction with alcohols and typically does not require a catalyst. nih.govrsc.org The formation of urea linkages is a key step in the synthesis of polyurea materials. researchgate.net
Table 1: General Reactions of Isocyanates with Nucleophiles
| Isocyanate | Nucleophile | Linkage Formed | Product Class |
|---|---|---|---|
| R-NCO | R'-OH (Alcohol) | Urethane | Carbamate |
Isocyanates also undergo addition reactions with thiols (R-SH) to yield thiocarbamates (also known as thiourethanes). researchgate.netusm.edu In this reaction, the nucleophilic sulfur atom of the thiol group attacks the isocyanate's carbonyl carbon. usm.edu The base-catalyzed thiol-isocyanate reaction is known for its high efficiency and rapid kinetics, proceeding readily at room temperature. usm.edursc.org This "click" reaction is highly selective, even in the presence of other functional groups like alcohols. rsc.org The use of catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can significantly accelerate the reaction, with near-complete conversion occurring in minutes. usm.edu
Nucleophilic Addition Reactions with Diverse Substrates
Behavior as a "Blocked" or "Masked" Isocyanate Precursor
In many applications, the high reactivity of isocyanates needs to be controlled. This is achieved by using "blocked" or "masked" isocyanates. rsc.orgescholarship.org Pyrazole-1-carbonyl isocyanate and its derivatives are excellent examples of pyrazole-blocked isocyanates. nih.govinformahealthcare.com Blocking involves reacting the isocyanate with a blocking agent—in this case, a pyrazole (B372694) derivative—to form a thermally reversible adduct. rsc.orgresearchgate.net This adduct is stable at ambient temperatures but regenerates the reactive isocyanate and the blocking agent upon heating. rsc.orgijacskros.com This strategy allows for the formulation of stable, one-component (1K) systems that can be cured on demand with thermal triggers. escholarship.orgijacskros.com
The deblocking of pyrazole-blocked isocyanates is a critical step for their application, and it can be initiated thermally or facilitated by catalysts. rsc.org The temperature at which the blocking group dissociates is known as the deblocking temperature. rsc.orgmdpi.com For pyrazole-blocked isocyanates, this temperature can vary widely, typically from 85 °C to over 200 °C. researchgate.netmdpi.com
The deblocking process for pyrazole-blocked isocyanates generally follows an elimination-addition mechanism. rsc.org Upon heating, the bond between the isocyanate's carbonyl carbon and the pyrazole nitrogen cleaves, releasing the free isocyanate and the pyrazole blocking agent. rsc.org The regenerated isocyanate is then free to react with a present nucleophile, such as a polyol, to form the desired urethane linkage. nih.govinformahealthcare.com
The kinetics of this process can be studied using various analytical techniques:
Differential Scanning Calorimetry (DSC): Detects the endothermic peak associated with the deblocking event, providing the deblocking temperature. nih.govinformahealthcare.com For example, a 4-bromo-1H-pyrazole-blocked hexamethylene diisocyanate (HMDI) showed a sharp endothermic deblocking peak at 185 °C. informahealthcare.com
Thermogravimetric Analysis (TGA): Measures the weight loss associated with the volatilization of the released blocking agent. rsc.orgnih.gov
Infrared (IR) Spectroscopy: Monitors the disappearance of the N-H and C=O bands of the blocked adduct and the appearance of the characteristic isocyanate peak around 2250–2270 cm⁻¹. rsc.orgnih.gov
Catalysts can significantly lower the deblocking temperature and accelerate the subsequent curing reaction. rsc.orgijacskros.com Organometallic compounds, particularly dibutyltin (B87310) dilaurate (DBTL), are commonly used. rsc.org The catalyst can act on the deblocking reaction itself, the reaction of the free isocyanate with the nucleophile, or both. rsc.orgresearchgate.net
Table 2: Deblocking Temperatures for Selected Pyrazole-Blocked Isocyanates
| Isocyanate Backbone | Pyrazole Blocking Agent | Deblocking Temperature (°C) | Analytical Method | Reference |
|---|---|---|---|---|
| Toluene Diisocyanate (TDI) | 3-(4-bromophenyl)-1H-pyrazole | ~240 | DSC | nih.gov |
| Hexamethylene Diisocyanate (HMDI) | 4-bromo-1H-pyrazole | 185 | DSC | informahealthcare.com |
The reactivity of the blocked isocyanate and its thermal stability are highly dependent on the electronic nature of the substituents on the pyrazole ring. rsc.orgmdpi.com By altering the functional groups attached to the pyrazole, the deblocking temperature can be precisely tuned. researchgate.netmdpi.com
Research has shown a clear correlation between the electronic properties of the substituents and the deblocking behavior:
Electron-donating groups on the pyrazole ring increase the basicity of the pyrazole. rsc.org This increased basicity lowers the deblocking temperature and increases the rate of the curing reaction. rsc.org For instance, bulky tert-butyl substituents on the pyrazole ring lead to a higher nucleophilic character, facilitating easier dissociation from the isocyanate group and enabling faster reactions at lower temperatures. mdpi.com
Electron-withdrawing groups on the pyrazole ring have the opposite effect, leading to higher deblocking temperatures and decreased curing rates. rsc.org
This trend is notably the reverse of what is observed for phenolic blocking agents, where electron-withdrawing groups on the phenol (B47542) ring tend to lower the deblocking temperature. rsc.org This highlights the unique influence of the pyrazole structure on the stability and reactivity of the blocked isocyanate adduct. The ability to tailor the deblocking temperature by simply modifying the pyrazole blocking agent provides significant flexibility in designing coating and adhesive systems for specific applications. mdpi.comresearchgate.netresearchgate.net
Involvement in Intramolecular Cyclization and Cascade Reactions
The isocyanate moiety of this compound and its analogues is a highly reactive functional group that participates readily in intramolecular reactions, leading to the formation of complex heterocyclic structures through cascade sequences. These reactions are synthetically valuable for constructing fused ring systems that are otherwise difficult to access.
The generation of fused heterocyclic systems is a hallmark of the reactivity of pyrazole-carbonyl isocyanate analogues. A notable example is the formation of the pyrazolo[3,4-d] Current time information in Bangalore, IN.beilstein-journals.orgoxazin-6-imine core. In one documented pathway, the reaction of an iminophosphorane derived from a 5-aminopyrazole-4-carbaldehyde with an isocyanate initiates an aza-Wittig reaction. semanticscholar.org This step produces a carbodiimide (B86325) intermediate which then undergoes an electrocyclic ring closure to yield an unstable 3-methyl-N,1-diphenylpyrazolo[3,4-d] Current time information in Bangalore, IN.beilstein-journals.orgoxazin-6-imine. semanticscholar.org
While direct cyclization of this compound is a key pathway, the related pyrazolo[3,4-d] Current time information in Bangalore, IN.beilstein-journals.orgoxazin-4-one skeleton can also be formed from different starting materials, highlighting the accessibility of this fused ring system. For instance, heating 5-amino-1-substituted-1H-pyrazole-4-carboxylic acid with acetic anhydride (B1165640) can yield the corresponding 6-methyl-1-substituted-pyrazolo[3,4-d]oxazin-4-one. tandfonline.comtandfonline.comnih.gov This demonstrates a common synthetic route to a core structure related to the intermediates in isocyanate cyclizations.
Table 1: Synthesis of Fused Pyrazolo-Oxazine Systems This table is interactive. You can sort and filter the data.
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 5-((triphenylphosphaneylidene)amino)-1H-pyrazole-4-carbaldehyde derivative | Isocyanate | Unstable Pyrazolo[3,4-d] Current time information in Bangalore, IN.beilstein-journals.orgoxazin-6-imine | semanticscholar.org |
| 5-amino-1-tosyl-1H-pyrazole-4-carboxylic acid | Acetic Anhydride | 6-methyl-1-tosylpyrazolo(3,4-d1,3)oxazin-4(1H)-one | tandfonline.comtandfonline.com |
| 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylic acid | Acetic Anhydride | 6-methyl-1-[8-(trifluoromethyl)quinolin-4-yl]pyrazolo[3,4-d]oxazin-4-one | nih.gov |
Rearrangement reactions are common in the chemistry of nitrogen-containing heterocycles, and pyrazole derivatives are no exception. The Dimroth rearrangement, a process involving the transposition of endocyclic and exocyclic nitrogen atoms, has been observed in systems derived from pyrazole isocyanates. wikipedia.org This rearrangement typically proceeds through a ring-opening/ring-closure mechanism. nih.gov
Specifically, the unstable pyrazolo[3,4-d] Current time information in Bangalore, IN.beilstein-journals.orgoxazin-6-imine formed via intramolecular cyclization (as described in 3.3.1) can undergo a subsequent Dimroth rearrangement. semanticscholar.org This process involves the opening of the oxazin-imine ring followed by re-closure to furnish a more stable, rearranged pyrazolo[3,4-d]pyrimidine product. semanticscholar.org The accepted mechanism for such rearrangements often involves protonation, ring opening to an intermediate, tautomerization, and subsequent ring closure to the isomerized product. nih.gov This type of rearrangement is a significant pathway that can dictate the final structure of the heterocyclic product, and it is often an unavoidable, and sometimes desired, subsequent step in cascade reactions. nih.gov
Metal-Catalyzed Transformations of Pyrazole-Carbonyl Isocyanate Analogues
The reactivity of pyrazole-carbonyl isocyanate analogues can be significantly influenced and directed by the presence of metal catalysts. These catalysts play a crucial role in activating the molecule and facilitating specific reaction pathways, such as decarboxylation and subsequent condensation reactions.
In metal-catalyzed reactions of 1,1'-carbonyldipyrazoles, which serve as stable analogues of this compound, the coordination of the metal ion is the initial and critical step of the mechanism. cdnsciencepub.comcdnsciencepub.com Studies suggest that the metal ion coordinates to the nitrogen atoms at the 2 and 2' positions of the two pyrazole rings. cdnsciencepub.comcdnsciencepub.com This chelation creates a specific geometric arrangement that is essential for the subsequent reaction steps. The importance of this coordination geometry is underscored by the observation that analogous compounds like 1,1'-carbonyldiimidazole (B1668759) and N-acetylpyrazole, which cannot form a similar stable chelate complex, are unreactive under the same conditions. cdnsciencepub.comcdnsciencepub.com This coordination polarizes the molecule and facilitates the heterolytic cleavage of a C-N amide bond, activating the carbonyl group for further reaction. cdnsciencepub.comcdnsciencepub.com The coordination geometry around the metal center, such as zinc, can be significantly deformed. researchgate.net
Table 2: Metal-Catalyzed Decarboxylation and Condensation of 1,1'-Carbonyldipyrazole This table is interactive. You can sort and filter the data.
| Pyrazole Substrate | Catalyst | Reactant | Product | Reference |
|---|---|---|---|---|
| 1,1'-Carbonyldipyrazole | Cobalt(II) chloride | Acetone | 1,1'-Isopropylidenedipyrazole | cdnsciencepub.comcdnsciencepub.com |
| 1,1'-Carbonyldi(3-methylpyrazole) | Cobalt(II) chloride | Acetone | 1,1'-Isopropylidenedi(3-methylpyrazole) | cdnsciencepub.comcdnsciencepub.com |
Acyl Migration Phenomena in Pyrazole-Isocyanate Chemical Transformations
Acyl migration is a well-established rearrangement process in organic chemistry, often proceeding under mild aqueous conditions, and it represents a crucial mechanistic feature in certain transformations involving pyrazole-isocyanate chemistry. beilstein-journals.orgresearchgate.netnih.gov This phenomenon, also known as an acyl shift or transfer, typically involves the intramolecular movement of an acyl group from an oxygen or nitrogen atom to a nearby nucleophilic atom. beilstein-journals.orgnih.gov
In the context of complex molecule synthesis that can lead to pyrazole-containing scaffolds, such as the Passerini-amine-deprotection-acyl migration (PADAM) strategy, an O-to-N acyl migration is a key step. beilstein-journals.org This process gives access to α-hydroxy-β-amino amide derivatives from α-acyloxy amide precursors. beilstein-journals.org While not a direct reaction of this compound itself, this principle of acyl migration is relevant. For instance, in the formation of certain pyrazolones from Ugi reaction adducts, a proposed mechanism involves an N-to-C acyl migration of a trifluoroacetyl group. beilstein-journals.org Such migrations are plausible in the cascade reactions of pyrazole-isocyanate derivatives, where intermediates containing both acyl groups and suitably positioned nucleophiles (like nitrogen or oxygen atoms) are formed, potentially leading to rearranged products.
Strategic Applications of Pyrazole 1 Carbonyl Isocyanate in Advanced Organic Synthesis
Role as a Versatile Synthetic Reagent for C-N Bond Formation
The isocyanate group of pyrazole-1-carbonyl isocyanate is a powerful electrophile, making the compound an excellent reagent for the formation of carbon-nitrogen (C-N) bonds. It reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form ureas, carbamates, and thiocarbamates, respectively. This reactivity is central to its utility as a synthetic building block.
A key aspect of its reactivity is the role of the pyrazole (B372694) ring as an efficient leaving group, a principle utilized in what are known as "blocked" or "masked" isocyanates. rsc.org In these systems, the pyrazole moiety protects the highly reactive isocyanate. The C-N bond can then be formed under specific conditions, often catalyzed by a base, which facilitates the nucleophilic attack on the carbonyl carbon and subsequent displacement of the stable pyrazole anion. rsc.orgscispace.com This controlled reactivity prevents undesired side reactions, such as the dimerization of the isocyanate. rsc.org
Research has demonstrated that the reaction of pyrazole-blocked isocyanates with nucleophiles can proceed via an addition-elimination pathway, where the nucleophile directly attacks the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the pyrazole. usm.edu This process is foundational for creating new C-N linkages in a variety of molecular contexts. For instance, the reaction between N-acylpyrazoles and amines under basic conditions is a reliable method for forming amide bonds, highlighting the compound's role as a C-N bond formation agent. rsc.org
Contribution to the Synthesis of Diverse Pyrazole-Containing Heterocyclic Systems
This compound and its precursors are instrumental in synthesizing a variety of heterocyclic compounds where the pyrazole nucleus is a key structural feature. organic-chemistry.orgacs.org Its reactivity allows for the annulation of rings onto the pyrazole core and the introduction of acyl functionalities.
The strategic use of pyrazole carbonyl derivatives, particularly those that can generate an isocyanate intermediate in situ, provides a pathway to complex, fused heterocyclic structures. A notable example involves the reactions of pyrazolo[3,4-b]pyridine-5-carbonyl azides. Through a Curtius rearrangement, these azides form the corresponding isocyanate, which can then undergo intramolecular reactions. researchgate.net For example, reaction of the in situ-generated isocyanate with a pyrazolone (B3327878) derivative can lead to the formation of novel polycyclic systems through nucleophilic addition and subsequent cyclization. researchgate.net
Multicomponent reactions also offer a route to polycyclic pyrazoles where isocyanate-related intermediates play a role. rsc.org For example, a reaction involving isoquinoline, activated acetylenes, α-bromoketones, and hydrazine (B178648) can generate complex fused pyrazole systems. rsc.org While not always directly starting from isolated this compound, these syntheses often involve intermediates where an isocyanate or a related functional group is key to the cyclization and annulation steps that build the polycyclic framework. rsc.orgsioc-journal.cn
Table 1: Examples of Polycyclic Heterocycles Synthesized via Pyrazole Carbonyl Derivatives
| Starting Material | Reagent(s) | Resulting Scaffold | Reference |
| Pyrazolo[3,4-b]pyridine-5-carbonyl azide (B81097) | Pyrazolone | Fused pyrazolo-pyridinyl-pyrazolone system | researchgate.net |
| Isoquinoline, Acetylenes, α-Bromoketones, Hydrazine | Triphenylphosphine | Polycyclic fused pyrazoles | rsc.org |
| 4-hydroxy-2H-pyrano[2',3':4,5]pyrano[2,3-c]pyrazole-2,5(7H)-diones | (E)-2-nitroallyl acetates | Fused polycyclic 3,4-dihydropyrano[4,3-b]pyran-5(2H)-one | sioc-journal.cn |
Acylpyrazoles are valuable synthetic intermediates and have been identified in bioactive compounds. rsc.org this compound itself is a type of acylpyrazole, and its chemistry is closely related to the synthesis of this class of compounds. Acylpyrazoles can be synthesized through cascade reactions of precursors that generate N-isocyanate intermediates. rsc.org
One synthetic strategy involves the reaction of an alkynyl carbazone with an amine in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). rsc.org This cascade reaction proceeds through an imino-isocyanate intermediate which then cyclizes to form the acylpyrazole product. The use of basic conditions is crucial, as it prevents the decomposition of the acylpyrazole product, which can otherwise revert to the free N-H pyrazole by releasing isocyanate, demonstrating the reversible nature of these systems. rsc.org This lability underscores the role of acylpyrazoles as "blocked" isocyanate precursors. rsc.org
Table 2: Conditions for Acylpyrazole Synthesis via N-Isocyanate Cascade
| Substrates | Catalyst/Base | Solvent | Temperature | Outcome | Reference |
| Alkynyl carbazone, Amine | DBU (20 mol%) | THF | Room Temp or 50 °C | 1,3,5-Trisubstituted acylpyrazoles | rsc.org |
| O-phenyl carbazate, Amine | DBU (20 mol%) | THF | Room Temperature | Semicarbazide products via NH₂–NCO intermediate | rsc.org |
Utilization in Polymer Chemistry as a Component for Functional Materials
In polymer science, this compound is used in the form of pyrazole-blocked isocyanates to create advanced functional materials. The pyrazole serves as a protecting group for the isocyanate, allowing for controlled reactions in polymer synthesis and modification. scispace.comusm.edu
This strategy is particularly useful for creating functional polymer surfaces. usm.edu Polymers with pendent pyrazole-blocked isocyanate groups can be synthesized via methods like surface-initiated photopolymerization. These surfaces are stable under ambient conditions but can be modified later. The pyrazole blocking group can be removed to regenerate the reactive isocyanate for subsequent reactions, or it can be displaced directly by a nucleophile in an addition-elimination reaction. usm.edu This allows for the "clicking" of various functional molecules, such as thiols, onto the polymer surface at room temperature, enabling the precise tailoring of surface properties like wettability. usm.edu
Furthermore, the reversible reaction between pyrazoles and isocyanates has been harnessed to create dynamic and self-healing polymers. scispace.com Poly(pyrazole-ureas) are synthesized from the catalyst-free reaction of diisocyanates and dipyrazoles. The resulting pyrazole-urea bonds are stable at room temperature but can dissociate and reform at elevated temperatures. This dynamic covalent chemistry imparts unique properties to the material, such as thermal reprocessing and recyclability, within a mechanically robust, semi-crystalline polymer network. scispace.com
Table 3: Applications of Pyrazole-Blocked Isocyanates in Polymer Chemistry
| Application Area | Method | Key Feature | Resulting Material/Function | Reference |
| Surface Functionalization | Post-polymerization modification with thiol nucleophiles | Pyrazole acts as a leaving group in a room-temperature "thiol-click" reaction | Polymer brushes with tailored surface properties | usm.edu |
| Dynamic Polymers | Polymerization of diisocyanates and dipyrazoles | Thermally reversible pyrazole-urea bonds | Mechanically robust, self-healing, and recyclable poly(pyrazole-urea) thermosets | scispace.com |
Development of Novel Derivatization and Functionalization Strategies
The unique reactivity of this compound and its precursors enables novel strategies for molecular derivatization and functionalization. The ability to generate the isocyanate in situ from a more stable precursor, like a carbonyl azide, and then trap it with various nucleophiles is a powerful tool for creating diverse molecular architectures. researchgate.net
For example, a pyrazolo[3,4-b]pyridine-5-carbonyl azide can be converted to the isocyanate via a Curtius rearrangement. researchgate.net This reactive intermediate can then be treated with different nucleophiles to yield a range of derivatives. Reaction with methanol (B129727) produces the corresponding carbamate (B1207046), while reaction with another heterocyclic compound like a pyrazolone can create more complex, multi-ring structures. researchgate.net This highlights a strategy where a single precursor provides access to multiple, functionally distinct derivatives.
This approach allows for the introduction of the -(C=O)-N- linkage into various molecular scaffolds, providing a versatile method for functionalizing heterocyclic systems and other molecules with carbamate or urea (B33335) moieties under controlled conditions. researchgate.netresearchgate.net
Spectroscopic and Computational Characterization of Pyrazole 1 Carbonyl Isocyanate
Spectroscopic Analysis Techniques for Structural Elucidation of Pyrazole-1-carbonyl Isocyanate
The structural characterization of this compound, a heterocyclic compound incorporating both a pyrazole (B372694) ring and a reactive isocyanate group, relies on a suite of spectroscopic and analytical techniques. These methods provide detailed information on the molecule's connectivity, functional groups, and three-dimensional arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide crucial data for confirming its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazole ring. The chemical shifts and coupling patterns of these protons are influenced by their electronic environment. Typically, the protons on the pyrazole ring appear in the aromatic region of the spectrum. Due to the asymmetry introduced by the carbonyl isocyanate group at the N1 position, the protons at the C3, C4, and C5 positions would be chemically non-equivalent and thus exhibit unique resonances.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be characterized by signals for the three carbons of the pyrazole ring and the carbon of the carbonyl group. The chemical shift of the carbonyl carbon would be significantly downfield due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The isocyanate carbon would also have a characteristic chemical shift.
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from related pyrazole derivatives.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H3 (pyrazole) | ~7.8-8.2 | - |
| H4 (pyrazole) | ~6.5-6.8 | - |
| H5 (pyrazole) | ~7.6-8.0 | - |
| C3 (pyrazole) | - | ~138-142 |
| C4 (pyrazole) | - | ~108-112 |
| C5 (pyrazole) | - | ~130-134 |
| Carbonyl (C=O) | - | ~160-165 |
| Isocyanate (NCO) | - | ~120-125 |
Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of Isocyanate and Carbonyl Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the isocyanate (-N=C=O) and carbonyl (C=O) groups.
The isocyanate group exhibits a strong and sharp absorption band in the region of 2270-2240 cm⁻¹, which is a highly characteristic and easily identifiable feature. The carbonyl group of the acyl isocyanate moiety would show a strong absorption band in the range of 1750-1720 cm⁻¹. Other characteristic vibrations would include C-H stretching of the pyrazole ring around 3100 cm⁻¹ and C=N and C=C stretching vibrations of the pyrazole ring in the 1600-1400 cm⁻¹ region.
The table below summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Isocyanate (-N=C=O) | Asymmetric stretch | 2270-2240 | Strong, Sharp |
| Carbonyl (C=O) | Stretch | 1750-1720 | Strong |
| Aromatic C-H (pyrazole) | Stretch | ~3100 | Medium |
| C=N / C=C (pyrazole) | Stretch | 1600-1400 | Medium to Weak |
Mass Spectrometry (MS): Molecular Ion Identification and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.
High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of the isocyanate group (as NCO or CO and N) and fragmentation of the pyrazole ring. Common fragmentation pathways for pyrazole derivatives include the loss of HCN and N₂. researchgate.net The analysis of these fragment ions can provide valuable information for confirming the structure of the molecule.
Thermal Analysis Techniques: Investigating Decomposition and Reactivity Profiles
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are valuable for investigating the thermal stability and reactivity of this compound.
Thermogravimetric Analysis (TGA) would provide information on the decomposition temperature of the compound by monitoring its mass loss as a function of temperature. This can indicate its thermal stability.
Differential Scanning Calorimetry (DSC) can be used to study thermal transitions such as melting, and to investigate the reactivity of the isocyanate group. For example, in the presence of a suitable reactant, DSC could monitor the heat flow associated with a reaction, providing insights into its kinetics. Studies on related pyrazole-based blocked isocyanates have utilized these techniques to understand their deblocking and curing properties. mdpi.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: Monitoring Reaction Progress and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit absorption maxima in the UV region. nist.govresearchgate.netrsc.org The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the pyrazole ring. The position of these absorption bands can be influenced by the substituent on the ring. This technique can be particularly useful for monitoring the progress of reactions involving the pyrazole ring or the isocyanate group, as changes in the conjugation of the system would lead to shifts in the absorption spectrum.
X-ray Photoelectron Spectroscopy (XPS): Surface and Elemental Composition Analysis
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. researchgate.netenergy.gov For this compound, an XPS analysis would provide quantitative elemental data for carbon, nitrogen, and oxygen, and qualitative information about their chemical environments.
A survey scan would confirm the presence of C, N, and O, while high-resolution scans of the C 1s, N 1s, and O 1s regions would offer detailed chemical state information. The binding energies of the photoemitted electrons are characteristic of the specific element and its oxidation state or local bonding environment. energy.gov
Expected High-Resolution XPS Data:
C 1s Spectrum: The C 1s spectrum is anticipated to be complex, requiring deconvolution to resolve the different carbon environments. Contributions would be expected from the C-C and C-H bonds of the pyrazole ring, the C-N bonds, the carbonyl carbon (C=O), and the isocyanate carbon (N=C=O).
N 1s Spectrum: The N 1s spectrum would be particularly informative, distinguishing between the two different nitrogen atoms in the pyrazole ring and the nitrogen atom in the isocyanate group. Similar to studies on other nitrogen-containing heterocycles, distinct binding energies are expected for the pyrrole-type (-NH-) and pyridine-type (=N-) nitrogens in the pyrazole ring, as well as for the isocyanate (-NCO) nitrogen. nih.govjst.go.jp
O 1s Spectrum: The O 1s spectrum would show peaks corresponding to the carbonyl oxygen and the isocyanate oxygen, which may have slightly different binding energies due to their distinct chemical environments.
The following table summarizes the expected binding energy ranges for the different atomic environments in this compound, based on typical values for organic functional groups.
| Element (Core Level) | Functional Group | Expected Binding Energy (eV) |
|---|---|---|
| Carbon (C 1s) | C-C, C-H (in pyrazole ring) | ~285.0 |
| C-N (in pyrazole ring) | ~286.5 | |
| C=O (Carbonyl) | ~288.0 | |
| N=C=O (Isocyanate) | ~289.0 | |
| Nitrogen (N 1s) | N-N (Pyrazole ring) | ~400.5 |
| C=N (Pyrazole ring) | ~399.0 | |
| -N=C=O (Isocyanate) | ~399.5 - 400.0 | |
| Oxygen (O 1s) | C=O (Carbonyl) | ~532.0 |
| N=C=O (Isocyanate) | ~533.0 |
Theoretical and Computational Investigations of this compound
Computational chemistry provides indispensable tools for investigating the molecular properties of pyrazole derivatives at an atomic level. eurasianjournals.com These methods complement experimental data by offering detailed insights into structure, electronics, and reactivity. eurasianjournals.com
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. Density Functional Theory (DFT) is a widely used method for pyrazole derivatives due to its favorable balance of computational cost and accuracy. eurasianjournals.combohrium.com The B3LYP functional, combined with basis sets like 6-311G(d,p) or 6-311++G(2d,2p), is commonly employed to calculate molecular properties. modern-journals.comresearchgate.net Ab initio methods, such as Hartree-Fock (HF), while often more computationally intensive, provide a valuable reference and are used for specific property calculations. researchgate.net These calculations can predict geometric parameters, vibrational frequencies, and electronic properties of the molecule in the gaseous phase or in solution, often showing good agreement with experimental data. researchgate.net
A crucial first step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. researchgate.net For this compound, this process involves determining the most stable spatial orientation of the pyrazole ring relative to the carbonyl isocyanate group. The presence of the rotatable single bond between the pyrazole nitrogen and the carbonyl carbon suggests the possibility of different conformers (rotational isomers). Potential energy surface (PES) scans can be performed by systematically rotating this bond to identify all stable conformers and the transition states that separate them. researchgate.net The optimized geometry provides the foundation for all subsequent calculations, including vibrational frequencies and electronic structure analysis.
Frontier Molecular Orbital (FMO) theory is central to describing the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). modern-journals.com
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability and chemical reactivity. derpharmachemica.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. derpharmachemica.com For pyrazole derivatives, DFT calculations are used to determine these orbital energies and visualize their spatial distribution. uomphysics.net Analysis of the orbital contours reveals which atoms or functional groups contribute most to these frontier orbitals, indicating the likely sites for electronic transitions and chemical reactions. researchgate.net
The table below presents typical electronic properties calculated for pyrazole derivatives using DFT, which provide an estimate for the expected values for this compound.
| Parameter | Symbol | Formula | Typical Calculated Value (eV) | Significance |
|---|---|---|---|---|
| HOMO Energy | E_HOMO | - | -6.0 to -6.5 | Electron-donating ability |
| LUMO Energy | E_LUMO | - | -0.8 to -1.5 | Electron-accepting ability |
| Energy Gap | ΔE | E_LUMO - E_HOMO | ~5.0 to 5.5 | Chemical reactivity and stability |
| Ionization Potential | I | -E_HOMO | ~6.0 to 6.5 | Energy to remove an electron |
| Electron Affinity | A | -E_LUMO | ~0.8 to 1.5 | Energy released when gaining an electron |
| Chemical Hardness | η | (I - A) / 2 | ~2.5 to 2.8 | Resistance to change in electron distribution |
| Electronegativity | χ | (I + A) / 2 | ~3.5 to 4.0 | Power to attract electrons |
The electronic parameters derived from quantum chemical calculations are instrumental in predicting the reactivity of this compound. The distribution of the HOMO and LUMO provides a map of the molecule's reactive sites. Regions with high HOMO density are susceptible to electrophilic attack, while regions with high LUMO density are prone to nucleophilic attack. modern-journals.com
Furthermore, computational methods can model entire reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and thermodynamics of potential reactions involving the isocyanate group, such as additions of nucleophiles (alcohols, amines) or cycloaddition reactions. This modeling helps elucidate reaction mechanisms and predict the feasibility and outcome of chemical transformations.
While quantum mechanics describes the intramolecular forces within a single molecule, molecular modeling and simulation techniques are used to explore intermolecular interactions. eurasianjournals.com Molecular Dynamics (MD) simulations, for instance, can model the behavior of a collection of this compound molecules over time, providing insights into bulk properties and intermolecular forces such as dipole-dipole interactions and van der Waals forces. bohrium.com
Advanced topological analyses based on the calculated electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF), can be used to characterize the nature of chemical bonds and non-covalent interactions in detail. bohrium.com These methods are valuable for understanding how molecules of this compound might interact with each other or with other molecules in a given environment.
Future Perspectives and Emerging Research Directions in Pyrazole 1 Carbonyl Isocyanate Chemistry
Exploration of Unconventional Synthetic Routes
The traditional synthesis of acyl isocyanates often involves hazardous reagents like phosgene (B1210022) or its derivatives. Future research will prioritize the development of safer and more efficient phosgene-free pathways to Pyrazole-1-carbonyl isocyanate.
Unconventional approaches under investigation include:
Thermal or Catalytic Decomposition of Carbamates: This phosgene-free alternative involves the synthesis of a suitable N-substituted carbamate (B1207046) precursor, followed by thermal cracking to yield the isocyanate. researchgate.netnih.gov This two-step process avoids many of the hazards associated with phosgene chemistry. researchgate.net
Curtius Rearrangement: This method offers a pathway to isocyanates from carboxylic azides. libretexts.org The one-pot Curtius rearrangement, which can be applied to a range of carboxylic acids, presents a viable strategy for generating the isocyanate intermediate without its isolation. organic-chemistry.org
Oxidative Carbonylation: The reductive carbonylation of nitro compounds or oxidative carbonylation of amines are established industrial routes for isocyanate synthesis and could be adapted for specialized heterocyclic derivatives. researchgate.net
Alternative Reagents: The use of oxalyl chloride with carboxamide hydrohalides or carbamates presents a scalable alternative to phosgene for producing acyl isocyanates with high purity and yield. google.com
These emerging methods aim to improve the safety, efficiency, and accessibility of this compound, thereby encouraging its broader application in organic synthesis.
Table 1: Comparison of Synthetic Routes to Acyl Isocyanates
| Method | Precursor | Key Reagents | Primary Advantages | Potential Challenges |
|---|---|---|---|---|
| Conventional | Pyrazole-1-carboxamide | Phosgene, Triphosgene | High reactivity, established method | Extreme toxicity of reagents, corrosive byproducts (HCl) |
| Carbamate Pyrolysis | N-substituted carbamate | Catalyst (e.g., ZnO, Montmorillonite K-10) | Phosgene-free, improved safety researchgate.net | High temperatures required, potential for side reactions |
| Curtius Rearrangement | Pyrazole-1-carboxylic acid | Azide (B81097) source (e.g., DPPA) | Mild conditions, phosgene-free libretexts.org | Use of potentially explosive azide intermediates |
| Oxalyl Chloride Route | Pyrazole-1-carboxamide salt | Oxalyl Chloride | High purity and yield, avoids phosgene google.com | Generation of CO and HCl as byproducts |
Advanced Mechanistic Studies using Modern Analytical Techniques
A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research will increasingly rely on a combination of advanced analytical techniques and computational chemistry.
In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of reactions. ccspublishing.org.cnnih.gov This enables the detection and characterization of transient intermediates and active catalyst species, providing direct insight into reaction pathways. rsc.orgyoutube.com The use of synchrotron radiation can further enhance the sensitivity for detecting low-concentration or short-lived species. ccspublishing.org.cn
Advanced Mass Spectrometry: Modern mass spectrometry techniques are uniquely sensitive for detecting reactive intermediates, even at very low concentrations. nih.gov This is particularly valuable for studying complex catalytic cycles where key intermediates may be fleeting. nih.gov
Computational Chemistry: Quantum mechanical calculations, especially Density Functional Theory (DFT), have become indispensable for studying pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net DFT can be used to model reaction pathways, calculate activation energies, and predict the electronic structure and reactivity of intermediates and transition states. eurasianjournals.comeurasianjournals.com Molecular dynamics simulations can further explore the dynamic behavior and conformational possibilities of these molecules. eurasianjournals.com
By integrating empirical data from in-situ spectroscopy with the predictive power of computational modeling, researchers can build comprehensive mechanistic models to guide synthetic efforts. researchgate.net
Expansion of Applications in Specialized Organic Transformations
The high reactivity of the acyl isocyanate functional group makes this compound a powerful tool for constructing complex molecular architectures. Future work will focus on expanding its utility in specialized organic transformations.
Cycloaddition Reactions: Acyl isocyanates are known to participate in [2+2] and [4+2] cycloaddition reactions. tandfonline.comoup.com The reaction of this compound with various alkenes and dienes could provide rapid access to novel fused heterocyclic systems, such as β-lactams or oxadiazolinones. tandfonline.com
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form complex products. beilstein-journals.org Pyrazole-containing compounds are frequently used in MCRs to synthesize biologically relevant scaffolds like dihydropyrano[2,3-c]pyrazoles. mdpi.comresearchgate.net The electrophilic nature of this compound makes it an ideal candidate for incorporation into novel MCRs, enabling the rapid generation of diverse chemical libraries. researchgate.net
The application of this reagent in these advanced transformations could lead to the discovery of new compounds with unique structural and functional properties.
Integration with Green Chemistry Principles for Sustainable Synthesis
The principles of green chemistry are becoming central to modern synthetic planning. Future research on this compound will be heavily influenced by the need for more sustainable processes. nih.gov
Key areas of focus will include:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. jetir.org MCRs are particularly notable for their high atom economy. organic-chemistry.org
Use of Safer Reagents and Solvents: A primary driver for exploring unconventional syntheses is the elimination of highly toxic phosgene. researchgate.netrsc.org Future work will also focus on replacing hazardous solvents with greener alternatives, including water or bio-based solvents. researchgate.net
Energy Efficiency: The use of alternative energy sources, such as microwave irradiation and sonication, can often reduce reaction times and energy consumption compared to conventional heating. nih.gov
By embedding these principles into the synthesis and application of this compound, the environmental impact of these chemical processes can be significantly minimized. nih.gov
Development of Novel Catalytic Systems for Pyrazole-Isocyanate Reactions
Catalysis is key to controlling the reactivity and selectivity of chemical transformations. The development of novel catalytic systems will be essential for harnessing the synthetic potential of this compound.
Future research directions include:
Transition-Metal Catalysis: Catalysts based on metals like palladium, copper, and ruthenium are widely used for the C-H functionalization of pyrazole rings. rsc.org Similar catalytic strategies could be developed to mediate the reactions of the isocyanate group, potentially enabling novel coupling reactions.
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for many transformations. Bifunctional organocatalysts, such as those combining a Lewis base and a Brønsted acid, could activate both the isocyanate and a nucleophilic partner, controlling the stereochemical outcome of the reaction.
Lewis Acid Catalysis: Organic acid catalysts can be effective in activating isocyanates for reactions with alcohols to form urethanes. mdpi.com Exploring a broader range of Lewis and Brønsted acids could unlock new reaction pathways and enhance reaction rates under mild conditions.
Bifunctional Catalysis: Protic pyrazole ligands can cooperate with a metal center to facilitate bond activation and formation. mdpi.com Designing catalysts where the pyrazole ring of the reagent itself participates in the catalytic cycle is an advanced concept that could lead to highly efficient and selective transformations.
The discovery of new catalysts will enable more precise control over the reactions of this compound, expanding its utility in complex molecule synthesis.
Table 2: Potential Catalytic Systems for this compound Reactions | Catalyst Type | Example(s) | Potential Application(s) | Key Advantage(s) | | :--- | :--- | :--- | :--- | | Transition Metals | Pd, Cu, Ru, Ni complexes researchgate.netrsc.org | Cross-coupling reactions, cycloadditions | High activity, diverse reactivity | Cost, potential metal contamination | | Organocatalysts | Chiral amines, phosphines, thioureas | Asymmetric synthesis, cycloadditions | Metal-free, low toxicity, high stereocontrol | Lower turnover numbers than metal catalysts | | Lewis/Brønsted Acids | Organic acids, metal triflates mdpi.com | Urethane (B1682113)/urea (B33335) synthesis, Friedel-Crafts type reactions | Mild conditions, readily available | Substrate sensitivity, moisture intolerance | | Bifunctional Catalysts | Protic pyrazole-metal complexes mdpi.com | Cooperative activation of substrates | Enhanced reactivity and selectivity | Complex catalyst design and synthesis |
Q & A
Q. What are the common synthetic routes for Pyrazole-1-carbonyl isocyanate, and how can reaction conditions be optimized?
- Methodological Answer : this compound is typically synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate and substituted hydrazines. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine can yield pyrazole intermediates, which are then functionalized with isocyanate groups . Optimization involves adjusting reaction parameters such as temperature (e.g., 60–80°C for cyclocondensation), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Catalytic agents like DMF-DMA (dimethylformamide dimethyl acetal) can enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Key techniques include:
- FT-IR : Confirm the presence of isocyanate (-NCO) groups via characteristic peaks at ~2250–2275 cm⁻¹. Carbonylic (C=O) stretches appear at ~1650–1750 cm⁻¹ .
- NMR : H NMR identifies proton environments (e.g., pyrazole ring protons at δ 6.5–8.5 ppm), while C NMR resolves carbonyl carbons (δ 150–160 ppm) .
- TGA : Assess thermal stability by monitoring mass loss at 2% (T-2%) and 5% (T-5%) thresholds under controlled heating (e.g., 10°C/min in N₂ atmosphere). Compare results with structurally analogous isocyanates to validate decomposition pathways .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?
- Methodological Answer : Combine density functional theory (DFT) calculations with experimental kinetics to model reaction pathways. For instance:
- Use Gaussian or ORCA software to compute transition states and activation energies for nucleophilic additions (e.g., with amines or alcohols).
- Validate predictions via kinetic studies (e.g., monitoring reaction progress using in-situ IR spectroscopy).
- Cross-reference computational results with experimental spectroscopic data (e.g., comparing predicted vs. observed H NMR shifts) to refine models .
Q. What strategies are recommended for resolving contradictions in thermal stability data of this compound derivatives?
- Methodological Answer : Address discrepancies using:
- Comparative TGA-DSC Analysis : Perform simultaneous thermogravimetric and differential scanning calorimetry to correlate mass loss with endothermic/exothermic events, identifying decomposition intermediates .
- Isocyanate Index Variation : Systematically alter the isocyanate index (e.g., 0.8–1.2) in polymer formulations to assess its impact on thermal degradation thresholds. Statistical tools like ANOVA can isolate variables causing data inconsistency .
- Meta-Analysis : Aggregate published datasets to identify outliers or methodological biases (e.g., differences in heating rates or sample purity) .
Q. How can researchers design experiments to evaluate the biological interactions of this compound, particularly its allergenic potential?
- Methodological Answer : Adapt protocols from isocyanate immunology studies:
- In-Vitro Assays : Use MDI-albumin conjugates (analogous to this compound-protein adducts) in fluorescence enzyme immunoassays (FEIA) to detect IgE antibodies in serum samples. Compare reactivity with negative controls to confirm specificity .
- Animal Models : Expose murine models to aerosolized this compound and monitor respiratory hypersensitivity markers (e.g., eosinophil counts, cytokine profiles).
- Clinical Correlation : Cross-reference lab data with occupational exposure records to establish dose-response relationships .
Methodological Frameworks for Research Design
- PICOT Framework : Define Population (e.g., synthetic intermediates), Intervention (e.g., catalytic conditions), Comparison (e.g., alternative reagents), Outcomes (e.g., yield, purity), and Timeframe (e.g., reaction duration) to structure hypothesis-driven studies .
- FINER Criteria : Ensure questions are Feasible (e.g., lab-resource alignment), Interesting (novel reactivity insights), Novel (understudied isocyanate derivatives), Ethical (safe handling protocols), and Relevant (applications in medicinal chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
